molecular formula C17H14N2O4S B1677831 Oxamflatin CAS No. 151720-43-3

Oxamflatin

Katalognummer B1677831
CAS-Nummer: 151720-43-3
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: QRPSQQUYPMFERG-LFYBBSHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxamflatin is a potent inhibitor of histone deacetylases (IC 50 = 15.7 nM). It has been shown to alter the expression of several genes whose products are involved in cell morphology, motility, apoptosis, and cell cycle control, reducing the proliferation of cancer cells .


Synthesis Analysis

This compound is an aromatic sulfonamide derivative with a hydroxamic acid group. It stimulates the expression of the transcription factor, JunD, and fibronectin. In addition, this compound also aids in the morphological reversion of various NIH3T3-derived transformed cell lines .


Molecular Structure Analysis

The empirical formula of this compound is C17H14N2O4S. It has a molecular weight of 342.37 . The structure of this compound includes a (2E)-5- [3- (Phenylsulfonylamino)phenyl]-pent-2-en-4-ynohydroxamic acid .


Chemical Reactions Analysis

This compound has been reported to have anti-cancer efficacy. It induces E-cadherin expression in HeLa cervical carcinoma cells . It also improves nuclear reprogramming, blastocyst quality, and in vitro development of bovine SCNT embryos .


Physical And Chemical Properties Analysis

This compound is a solid substance that is soluble in DMSO at 13 mg/mL . It is stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Verbesserung der nuklearen Reprogrammierung und Embryonalentwicklung

Oxamflatin wurde als signifikant verbesserte nukleare Reprogrammierung, Blastozystenqualität und In-vitro-Entwicklung von bovinen SCNT-Embryonen gefunden . Es modifiziert den Acetylierungsstatus an H3K9 und H3K18, erhöht die Gesamtzahl der Zellen und die Anzahl der inneren Zellmassen (ICM) sowie das Verhältnis von ICM:Trophectoderm (TE)-Zellen, reduziert die Apoptoserate in SCNT-Blastozysten und verbessert die Entwicklung von bovinen SCNT-Embryonen in vitro signifikant .

Antitumoraktivität

This compound ist eine neuartige Antitumorverbindung, die die Histondeacetylase bei Säugetieren hemmt . Es hat in vitro eine antiproliferative Aktivität gegen verschiedene Maus- und humane Tumorzelllinien mit drastischen Veränderungen der Zellmorphologie gezeigt . Es hat auch eine in vivo Antitumoraktivität gegen B16-Melanom .

Zellzyklusregulation

This compound verursacht eine längliche Zellform mit filamentösen Vorsprüngen sowie einen Stillstand des Zellzyklus in der G1-Phase in HeLa-Zellen . Es verstärkt den Ausdruck von Gelsolin, Cyclin E und Cdk-Inhibitoren, einschließlich p21WAF1/Cip1, stark, während es den Ausdruck von Cyclin A und Cyclin D1 verringert .

Histonacetylierung

This compound, wie Trichostatin A (TSA), hemmt die intrazelluläre HDAC-Aktivität, wodurch sich markante Mengen an acetylierten Histonspezies ansammeln .

Behandlung von Eierstockkrebs

Es wurde festgestellt, dass this compound im nM-Bereich morphologische Veränderungen in den OVCAR-5- und SKOV-3-Eierstockkrebszelllinien induziert . Es führt auch zu einer verminderten Zellviabilität und hemmt die DNA-Synthese und Zellproliferation signifikant .

Wirkmechanismus

Target of Action

Oxamflatin is a potent inhibitor of mammalian histone deacetylases (HDACs), with an IC50 of 15.7nM . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function of HDACs is crucial in the regulation of gene expression .

Mode of Action

This compound acts as a ligand for the enzyme active site metal ion . By inhibiting HDACs, this compound causes an accumulation of acetylated histone species, leading to changes in the expression pattern of genes regulating cell morphology and the cell cycle . This results in a more relaxed DNA conformation, which can affect gene expression and subsequently influence cell function .

Biochemical Pathways

Pharmacokinetics

Similar compounds like oxaliplatin have a triphasic pharmacokinetic profile, characterized by a short initial distribution phase and a long terminal elimination phase . Oxaliplatin rapidly crosses the cellular membrane due to its lipophilicity

Result of Action

This compound has been shown to induce morphological changes and antiproliferative effects in various cancer cell lines . It can cause an elongated cell shape with filamentous protrusions and arrest the cell cycle at the G1 phase . Furthermore, this compound treatment can suppress the expression of the pro-apoptotic gene Bax and stimulate the expression of the anti-apoptotic gene Bcl-XL and the pluripotency-related genes OCT4 and SOX2 .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, the presence of certain enzymes or other molecules in the cell can affect how well this compound can bind to its target and exert its effects . .

Safety and Hazards

Oxamflatin is not known to have any OSHA hazards. It may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation .

Zukünftige Richtungen

Oxamflatin has shown potential in improving the nuclear reprogramming and developmental potential of SCNT embryos . It has also been suggested that this compound may have anti-migratory and anti-invasive potential against cervical cancer cells, which should be further evaluated in future studies .

Eigenschaften

IUPAC Name

(E)-5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-17(18-21)12-5-4-7-14-8-6-9-15(13-14)19-24(22,23)16-10-2-1-3-11-16/h1-3,5-6,8-13,19,21H,(H,18,20)/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPSQQUYPMFERG-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C/C=C/C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40417739
Record name oxamflatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151720-43-3
Record name Oxamflatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151720433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name oxamflatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name oxamflatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxamflatin
Reactant of Route 2
Reactant of Route 2
Oxamflatin
Reactant of Route 3
Reactant of Route 3
Oxamflatin
Reactant of Route 4
Oxamflatin
Reactant of Route 5
Oxamflatin
Reactant of Route 6
Reactant of Route 6
Oxamflatin

Q & A

A: Oxamflatin is a histone deacetylase inhibitor (HDACi) that acts primarily by inhibiting histone deacetylases (HDACs). [] These enzymes remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression.

A: By inhibiting HDACs, this compound tips the balance towards histone acetylation, resulting in a more open chromatin conformation. [, ] This facilitates the access of transcription factors and RNA polymerase to DNA, thereby promoting gene expression. []

ANone: this compound treatment has been shown to induce a variety of downstream effects, including:

  • Cell cycle arrest: this compound can induce cell cycle arrest at the G0/G1 and G2/M phases by increasing p21 levels and promoting hypophosphorylation of retinoblastoma protein (RB). []
  • Apoptosis: this compound can trigger apoptosis through various mechanisms, including caspase activation, Bcl-2 family protein modulation, and cytochrome c release. []
  • Differentiation: In some cancer cell lines, this compound can induce differentiation, leading to a less aggressive phenotype. []
  • Changes in cellular morphology: this compound can alter cellular morphology, as observed in K-ras-transformed NIH3T3 cells where it induced a flatter phenotype. []
  • Modulation of DNA methylation: this compound treatment can lead to decreased DNA methylation of specific gene regulatory elements, such as those of POU5F1 and centromeric repeats. [, ]

A: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they mention it being an "aromatic sulfonamide hydroxamate derivative". [] Further research in chemical databases or literature is necessary to ascertain its precise formula and weight.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.